4-(Cyclopropylmethoxy)-3-methoxyaniline
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Overview
Description
4-(Cyclopropylmethoxy)-3-methoxyaniline is an organic compound that features a cyclopropylmethoxy group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via a Williamson ether synthesis, where the aniline derivative reacts with cyclopropylmethanol in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule in studies investigating enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and selectivity towards these targets, while the methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)-3-difluoromethoxyaniline: This compound features a difluoromethoxy group instead of a methoxy group, which can significantly alter its chemical and biological properties.
4-(Cyclopropylmethoxy)-3-chloroaniline: The presence of a chloro group can enhance the compound’s reactivity towards nucleophiles.
Uniqueness
4-(Cyclopropylmethoxy)-3-methoxyaniline is unique due to the combination of its cyclopropylmethoxy and methoxy groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBRXMRWFPFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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